Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate

Description

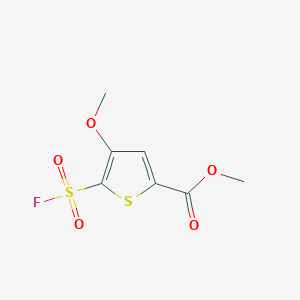

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate is a thiophene-based derivative featuring a fluorosulfonyl (-SO₂F) group at the 5-position, a methoxy (-OCH₃) group at the 4-position, and a methyl ester (-COOCH₃) at the 2-position. This compound is structurally analogous to its chlorosulfonyl counterpart (methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate, CID 73994901), with fluorine replacing chlorine in the sulfonyl group . The fluorosulfonyl group imparts distinct electronic and reactivity properties due to fluorine’s high electronegativity and small atomic radius, making this compound valuable in pharmaceutical and agrochemical research as a reactive intermediate.

Properties

Molecular Formula |

C7H7FO5S2 |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

methyl 5-fluorosulfonyl-4-methoxythiophene-2-carboxylate |

InChI |

InChI=1S/C7H7FO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3 |

InChI Key |

QLOSXEFJDVMFRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate typically involves the introduction of the fluorosulfonyl group onto a thiophene ring. One common method is the direct fluorosulfonylation of a thiophene derivative using fluorosulfonyl radicals. This process can be catalyzed by photoredox catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid fluorosulfonylating reagents such as FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the C-SO₂F bond .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter the fluorosulfonyl group.

Substitution: The methoxy and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with altered functional groups .

Scientific Research Applications

Methyl 5-sulfamoylthiophene-2-carboxylate is a chemical compound with a thiophene ring, a sulfamoyl group, and a carboxylate moiety, making it useful in synthesizing more complex molecules. It is a thiophene derivative and a sulfonamide compound.

Synthesis

Methyl 5-sulfamoylthiophene-2-carboxylate can be synthesized through various chemical methods involving the construction of its thiophene structure and the introduction of functional groups such as sulfamoyl and carboxylate. The synthesis often utilizes reagents that facilitate the formation of these groups under specific reaction conditions. The reaction conditions for these syntheses may involve specific temperatures, solvents (such as acetic acid or dimethylformamide), and catalysts to optimize yield and purity. For example, the use of N-chlorosuccinimide as a chlorinating agent can facilitate the formation of chlorinated intermediates that are further transformed into the final product.

Reactions

Methyl 5-sulfamoylthiophene-2-carboxylate can undergo several types of chemical reactions:

- Ester hydrolysis to produce the corresponding carboxylic acid.

- Amide formation via reaction with amines.

- Reduction of the sulfamoyl group to generate sulfonamides.

The specific conditions for these reactions depend on factors such as temperature, solvent choice, and catalyst presence. For example, oxidation reactions may require careful control of temperature to prevent overoxidation or degradation of sensitive functional groups.

Applications

Methyl 5-sulfamoylthiophene-2-carboxylate has several applications in scientific research:

- Key Starting Material: It serves as a key starting material in the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID).

- Medicinal Chemistry: Due to its potential biological activities, this compound is of interest in medicinal chemistry.

- Materials Science: It also sees use in materials science due to its applications in synthesizing more complex molecules.

- Versatile Building Block: Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism by which methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate exerts its effects is primarily through its interaction with biological molecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt molecular pathways and alter cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations:

- Electron-Withdrawing Effects: The fluorosulfonyl group (-SO₂F) enhances electrophilicity compared to chlorosulfonyl (-SO₂Cl), enabling more efficient participation in nucleophilic substitutions or sulfonation reactions .

- Steric and Solubility Differences: Methoxy (-OCH₃) at the 4-position (vs. methyl -CH₃ in ) increases steric hindrance and polarity, affecting solubility. For example, the methyl-substituted analog (254.71 g/mol) is soluble in DMSO and chloroform, while methoxy derivatives may exhibit lower solubility in nonpolar solvents .

- Biological Activity: Substituents like 4-fluorophenyl and dimethylaminomethyleneamino (as in ) introduce aromatic and hydrogen-bonding motifs, making such derivatives suitable for drug discovery.

Biological Activity

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate, identified by its CAS number 1955558-33-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with fluorosulfonyl groups. The detailed synthetic pathway has not been extensively documented in the literature, but similar compounds have been synthesized using standard methods for thiophene functionalization.

Biological Activity Overview

Thiophene derivatives, including this compound, are known for their diverse biological activities, particularly in anti-tumor and antimicrobial applications.

Antitumor Activity

Recent studies indicate that thiophene derivatives can act as effective inhibitors of various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor proliferation and metastasis .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. In related studies, compounds have demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.21 µM, indicating strong antimicrobial potential .

Case Studies

- Antitumor Efficacy :

- Antimicrobial Screening :

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Target Organisms/Cells | MIC/IC₅₀ Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | A549, MCF-7, PC-3 | Low micromolar range | EGFR inhibition, apoptosis induction |

| Antimicrobial | E. coli, Pseudomonas aeruginosa | 0.21 µM | Disruption of bacterial cell function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.